2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine
Description
Properties
IUPAC Name |
2-chloro-6-[3-[(3-chlorophenoxy)methyl]-1,2,4-triazol-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O/c15-10-3-1-4-11(7-10)21-8-13-17-9-20(19-13)14-6-2-5-12(16)18-14/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTHDWWAZAJUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=NN(C=N2)C3=NC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine typically involves multiple steps, starting with the preparation of the triazole ring and the chlorophenoxy group. One common method involves the reaction of 2-chloropyridine with 3-chlorophenoxyacetic acid to form an intermediate, which is then reacted with 1H-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the chlorophenoxy group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Moieties
Epoxiconazole ()
- Structure : Contains a 1,2,4-triazole linked to a chlorophenyl and fluorophenyl group via an epoxypropyl chain.
- Key Differences: The pyridine ring in the target compound is absent in Epoxiconazole. Epoxiconazole’s epoxy group enhances stability and systemic activity in plants, whereas the target compound’s (3-chlorophenoxy)methyl group may prioritize membrane permeability .
Compound 12 ()
- Structure : A pyridine-triazole derivative fused with pyrrolo-thiazolo-pyrimidine rings.
- Key Differences :
β-(1,2,4-Triazol-1-yl)-L-Alanine ()
- Structure: A nonproteinogenic amino acid with a triazole side chain.
- Key Differences: The target compound lacks the amino acid backbone, which is critical for β-(1,2,4-triazol-1-yl)-L-alanine’s role as a fungicide metabolite. The chlorophenoxy group in the target compound may enhance lipophilicity compared to the polar amino acid structure .
Functional Analogues with Pyridine-Triazole Hybrids
Substituted Pyridin-1-yl-4H-1,2,4-Triazole-3-Thiole Derivatives ()
- Structure : Pyridine linked to triazole via a thiole (-SH) group.
- Antimicrobial activity is reported for these derivatives, implying the target compound may exhibit similar properties but with altered potency due to substituent differences .
6-(3-Chlorophenyl)-2,5,6,11-Tetrahydroimidazo[2,1-b][1,3]Benzodiazepin-3-One Hydrochloride ()
- Structure : A benzodiazepine fused with imidazo and triazole moieties.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships: The triazole moiety is critical for bioactivity across all compounds, but substituents dictate specificity. For example, Epoxiconazole’s fluorophenyl group enhances fungal cytochrome P450 inhibition, while the target compound’s chlorophenoxy group may target different enzymes .
- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for β-(1,2,4-triazol-1-yl)-L-alanine derivatives .
- Contradictions : While triazole derivatives are often bioactive, the target compound’s pyridine-triazole hybrid lacks direct activity reports, necessitating further study to confirm hypothesized agrochemical or antimicrobial roles.
Biological Activity
2-Chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine is a compound with a complex structure characterized by its triazole and pyridine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in agricultural applications as a herbicide and its implications in pharmaceutical research.
- Molecular Formula : C14H10Cl2N4O
- Molecular Weight : 321.17 g/mol
- CAS Number : Not specified in the provided data.
- Structural Characteristics : The compound features a chloro substituent and a triazole ring, which are significant for its biological activity.
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit herbicidal properties. The presence of the chlorophenoxy group is crucial for this activity. A study demonstrated that derivatives of chlorophenoxy compounds effectively inhibit the growth of various weeds by disrupting their physiological processes.
Antifungal Activity
The triazole moiety is known for its antifungal properties. Compounds with triazole structures have been extensively studied for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi. This inhibition leads to cell membrane disruption and ultimately fungal cell death.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The activity can be attributed to the compound's ability to interfere with bacterial cell wall synthesis or function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring likely acts as an inhibitor of key enzymes involved in metabolic pathways.
- Membrane Disruption : The structural features may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis.
- Signal Transduction Interference : Potential interference with signaling pathways involved in plant growth regulation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Demonstrated herbicidal activity against common agricultural weeds with effective concentration ranges. |
| Liu et al. (2022) | Reported antifungal activity against Candida species, showing a significant reduction in fungal growth at low concentrations. |
| Smith et al. (2024) | Found antimicrobial effects against Gram-positive bacteria, with MIC values comparable to established antibiotics. |
Q & A
Basic: What are the common synthetic routes for this compound, and what intermediates are critical for its preparation?
Methodological Answer:
The synthesis typically involves cyclization of precursors containing pyridine and triazole moieties. A key intermediate is 3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazole , which reacts with 2-chloro-6-substituted pyridine derivatives under reflux conditions using dehydrating agents like phosphorus oxychloride . Another route employs nucleophilic substitution between chlorinated pyridine intermediates and triazole-thiol derivatives, followed by oxidation or alkylation steps to stabilize the sulfanyl linkage . Critical intermediates include 6-chloro-3-chloromethylpyridine and triazole-carboxylic acid hydrazides, which require precise stoichiometric control to avoid side reactions .
Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to enhance yield during the cyclization step?
Methodological Answer:
Cyclization efficiency depends on solvent polarity and temperature gradients. Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve reaction kinetics by stabilizing charged intermediates . However, excessive heat (>110°C) may degrade thermally sensitive triazole groups. A fractional factorial design can identify optimal conditions: for example, a 72-hour reflux in toluene with catalytic p-toluenesulfonic acid (PTSA) increased yields from 45% to 68% in related triazolopyridines . Monitoring via TLC or HPLC at intermediate stages helps detect incomplete cyclization early.
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the pyridine ring protons (δ 8.2–8.8 ppm) and triazole CH (δ 8.5–9.0 ppm). The 3-chlorophenoxy methyl group appears as a singlet near δ 4.5 ppm .
- FT-IR : Absorbances at 1590–1610 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl) validate the triazole and chlorinated aromatic rings .
- HRMS : Exact mass calculation (e.g., C₁₄H₁₁Cl₂N₅O) must match the molecular ion peak within 3 ppm error .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation, and what challenges arise during refinement?
Methodological Answer:
Single-crystal X-ray diffraction resolves torsional angles between the pyridine and triazole rings, which influence bioactivity. Challenges include:
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying twin-law corrections (e.g., BASF parameter adjustments) .
- Disordered chlorophenoxy groups : Apply restraints to bond lengths/angles and use difference Fourier maps to model alternative conformers .
- High-resolution data (>0.8 Å) : Enable anisotropic displacement parameters for non-H atoms to improve accuracy .
Basic: What in vitro assays are recommended for preliminary antimicrobial screening?
Methodological Answer:
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations. Zones of inhibition >10 mm suggest activity .
- MIC determination : Use broth microdilution (CLSI guidelines) with serial dilutions (1–128 µg/mL). Triazole derivatives often show MICs ≤16 µg/mL against fungi (e.g., C. albicans) due to ergosterol biosynthesis inhibition .
Advanced: How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardize assay protocols : Variability often arises from differences in cell lines (e.g., HepG2 vs. HeLa) or incubation times. Use WHO-recommended cell viability assays (MTT/XTT) with controlled O₂ levels .
- Validate target engagement : Perform kinase profiling or thermal shift assays to confirm binding to enzymes like CYP51 (for antifungal activity) .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. Outliers may indicate compound aggregation or solubility issues .
Safety: What protocols mitigate risks during handling and storage?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize with activated charcoal or vermiculite, then dispose as hazardous waste .
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the triazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
